molecular formula C12H17N3O2 B12632069 N-[(3S)-1-Benzylpyrrolidin-3-yl]-N'-hydroxyurea CAS No. 919996-61-5

N-[(3S)-1-Benzylpyrrolidin-3-yl]-N'-hydroxyurea

Cat. No.: B12632069
CAS No.: 919996-61-5
M. Wt: 235.28 g/mol
InChI Key: WLHBGFWFRMACKT-NSHDSACASA-N
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Description

N-[(3S)-1-Benzylpyrrolidin-3-yl]-N’-hydroxyurea is a chemical compound that features a pyrrolidine ring substituted with a benzyl group and a hydroxyurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-1-Benzylpyrrolidin-3-yl]-N’-hydroxyurea typically involves the reaction of 1-benzylpyrrolidine with hydroxyurea under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-1-Benzylpyrrolidin-3-yl]-N’-hydroxyurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydroxyurea moiety or other parts of the molecule.

    Substitution: The benzyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[(3S)-1-Benzylpyrrolidin-3-yl]-N’-hydroxyurea has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(3S)-1-Benzylpyrrolidin-3-yl]-N’-hydroxyurea involves its interaction with specific molecular targets. The hydroxyurea moiety may play a role in inhibiting certain enzymes or pathways, leading to its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and hydroxyurea-containing molecules. Examples include:

  • N-benzylpyrrolidinone
  • Hydroxyurea derivatives with different substituents

Uniqueness

N-[(3S)-1-Benzylpyrrolidin-3-yl]-N’-hydroxyurea is unique due to its specific combination of a benzylpyrrolidine structure with a hydroxyurea moiety. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

CAS No.

919996-61-5

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

1-[(3S)-1-benzylpyrrolidin-3-yl]-3-hydroxyurea

InChI

InChI=1S/C12H17N3O2/c16-12(14-17)13-11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2,(H2,13,14,16)/t11-/m0/s1

InChI Key

WLHBGFWFRMACKT-NSHDSACASA-N

Isomeric SMILES

C1CN(C[C@H]1NC(=O)NO)CC2=CC=CC=C2

Canonical SMILES

C1CN(CC1NC(=O)NO)CC2=CC=CC=C2

Origin of Product

United States

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